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Compound of Interest

Compound Name: AZD1940

Cat. No.: B1665937

This technical support center provides researchers, scientists, and drug development
professionals with detailed information regarding the central nervous system (CNS) side effects
of AZD1940 observed in human clinical trials. The following troubleshooting guides and
frequently asked questions (FAQs) address potential issues and provide insights into the
experimental assessment of this compound.

Frequently Asked Questions (FAQs)

Q1: What were the most frequently reported CNS and related systemic side effects of
AZD1940 in human clinical trials?

Al: In a study involving patients undergoing third molar surgical removal, a single oral dose of
800 g of AZD1940 resulted in several adverse events. The most common were postural
dizziness, nausea, hypotension, and headache.[1][2] These events were generally reported as
mild to moderate in intensity.[1]

Q2: Did AZD1940 produce subjective psychoactive effects in humans?

A2: Yes, despite being designed as a peripherally acting cannabinoid agonist, AZD1940
produced mild, dose-dependent subjective cannabinoid effects.[3][4][5] Clinical trial participants
reported statistically significant increases in feelings of being "sedated" and "high" compared to
placebo.[1][3]

Q3: How were the subjective CNS effects of AZD1940 quantitatively assessed in clinical trials?

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1665937?utm_src=pdf-interest
https://www.benchchem.com/product/b1665937?utm_src=pdf-body
https://www.benchchem.com/product/b1665937?utm_src=pdf-body
https://www.benchchem.com/product/b1665937?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29913883/
https://scienceon.kisti.re.kr/srch/selectPORSrchArticle.do?cn=NART65290666
https://pubmed.ncbi.nlm.nih.gov/29913883/
https://www.benchchem.com/product/b1665937?utm_src=pdf-body
https://www.benchchem.com/product/b1665937?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23324098/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7725960/
https://www.researchgate.net/publication/234156718_Evaluation_of_analgesic_efficacy_and_psychoactive_effects_of_AZD1940_a_novel_peripherally_acting_cannabinoid_agonist_in_human_capsaicin-induced_pain_and_hyperalgesia
https://pubmed.ncbi.nlm.nih.gov/29913883/
https://pubmed.ncbi.nlm.nih.gov/23324098/
https://www.benchchem.com/product/b1665937?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

A3: The subjective CNS effects of AZD1940 were assessed using the Visual Analog Mood
Scale (VAMS).[1][3] This scale allows participants to rate their feelings on a continuous line
between two endpoints (e.g., "not at all high" to "extremely high"). The VAMS was used to
measure feelings such as being 'stimulated’, 'high’, 'anxious', 'sedated’, or ‘down".[3][5]

Q4: At what doses were the CNS side effects of AZD1940 observed?

A4: CNS effects were observed at oral doses of 400 ug and 800 ug in healthy male volunteers.
[3] The effects were found to be dose-dependent.[3][4] The 800 pg dose was identified as the
highest well-tolerated single dose in an earlier study.[1]

Q5: What was the intended mechanism of action for AZD1940, and why were CNS effects
unexpected?

A5: AZD1940 was developed as a peripherally selective cannabinoid agonist, targeting CB1
and CB2 receptors.[6] The intention was to provide pain relief without the psychoactive effects
associated with central CB1 receptor activation.[4] Animal studies had suggested good
peripheral selectivity.[6] However, in human clinical trials, the drug produced unexpected side
effects associated with central cannabinoid activity, which ultimately contributed to the
discontinuation of its development.[6]

Troubleshooting Guides

Issue: Unexpected psychoactive or CNS-related adverse events observed in a preclinical or
clinical study with a peripherally restricted cannabinoid agonist.

This guide provides a logical workflow to investigate and understand the potential causes of
such unexpected effects.
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Unexpected CNS side effects observed
(e.g., dizziness, sedation, ‘high')
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Caption: Troubleshooting workflow for unexpected CNS side effects.
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Data Summary

Table 1: Frequency of Most Common Adverse Events with AZD1940 (800 Q)

Adverse Event Percentage of Subjects Reporting (%)
Postural Dizziness 80%
Nausea 26%
Hypotension 21%
Headache 13%

Data from a study in patients undergoing lower third molar surgical removal.[1]

Experimental Protocols

Assessment of Subjective Cannabinoid Effects using Visual Analog Mood Scale (VAMS)

This protocol outlines the methodology used in clinical trials to quantify the subjective CNS
effects of AZD1940.

Objective: To measure subjective feelings that may be altered by a centrally acting drug.
Materials:

» Visual Analog Mood Scale (VAMS) questionnaires. These are typically 100 mm lines with
descriptive anchors at each end (e.g., "Not at all sedated" to "Extremely sedated").

e Aquiet, controlled environment for assessment.
Procedure:

o Baseline Assessment: Before administration of the study drug (AZD1940 or placebo),
participants are asked to complete the VAMS to establish a baseline.

e Questionnaire Items: Participants rate their current state on several scales, including, but not
limited to:
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o "Stimulated"
o "High"

o "Anxious"

o "Sedated"
o "Down"[3][5]

o Post-Dosing Assessments: At specified time points after drug administration (e.g., up to 24
hours), participants complete the VAMS again.[3]

o Data Collection: The distance from the "zero" end of the line to the participant's mark is
measured in millimeters to provide a quantitative score (0-100) for each item.

o Data Analysis: The change from baseline in VAMS scores is calculated for each post-dosing
time point. Statistical comparisons are then made between the AZD1940 and placebo
groups to determine if there are significant drug-induced effects.

'VAMS Assessment Protocol

Drug Administration
(AZD1940 or Placebo)

Post-Dosing VAMS
Assessments (T=x)

Data Analysis:
Change from Baseline

Report of Subjective
CNS Effects

- a Baseline VAMS
Participant Recruitment Assessment (T=0)
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Caption: Experimental workflow for VAMS assessment.

Signaling Pathways

Intended vs. Observed Activity of AZD1940

AZD1940 was designed to act on peripheral cannabinoid receptors to achieve analgesia
without CNS side effects. However, clinical findings indicated central activity. This diagram
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illustrates the intended peripheral pathway versus the observed central effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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